2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile
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Description
2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C15H12N4O4S and its molecular weight is 344.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile, is a derivative of the heterocyclic compound triazolothiadiazine . Triazolothiadiazine and its derivatives have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The compound’s primary targets are likely to be enzymes or receptors involved in these biological processes.
Mode of Action
The compound’s mode of action is likely to involve specific interactions with its target receptors or enzymes. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile . .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its broad spectrum of pharmacological activities . For instance, it may inhibit enzymes involved in inflammatory responses, disrupt cellular processes in cancer cells, or interfere with microbial metabolic pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its potential pharmacological activities, it may have effects such as reducing inflammation, inhibiting the growth of cancer cells or microbes, or modulating other biological processes . .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-23-12-6-4-11(5-7-12)19-14-13(3-2-9-17-14)24(21,22)18(10-8-16)15(19)20/h2-7,9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCBBWHSOQZBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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